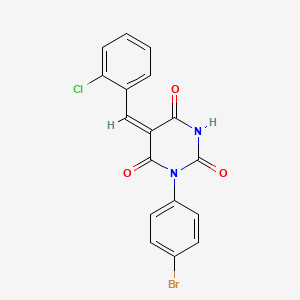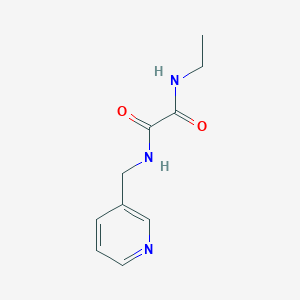![molecular formula C25H20N2O3 B11644211 2-[1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11644211.png)
2-[1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a dibenzazepine core linked to an isoindole-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Formation of the Dibenzazepine Core: This can be achieved through the cyclization of appropriate biphenyl precursors under acidic or basic conditions.
Attachment of the Isoindole-Dione Moiety: This step involves the reaction of the dibenzazepine derivative with phthalic anhydride under conditions that promote the formation of the isoindole-dione structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dibenzazepine core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole-dione moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The dibenzazepine core is known for its activity in central nervous system (CNS) applications.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as antidepressants, antipsychotics, and anticonvulsants. The isoindole-dione moiety could contribute to the compound’s pharmacological profile.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for functionalization.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets could include serotonin or dopamine receptors, and the pathways involved might be related to neurotransmission or signal transduction.
相似化合物的比较
Similar Compounds
10,11-Dihydro-5H-dibenz[b,f]azepine: This compound shares the dibenzazepine core but lacks the isoindole-dione moiety.
Phthalimide: This compound contains the isoindole-dione structure but does not have the dibenzazepine core.
Uniqueness
The uniqueness of 2-[1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione lies in its combination of the dibenzazepine and isoindole-dione structures
属性
分子式 |
C25H20N2O3 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC 名称 |
2-[1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-1-oxopropan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H20N2O3/c1-16(26-24(29)19-10-4-5-11-20(19)25(26)30)23(28)27-21-12-6-2-8-17(21)14-15-18-9-3-7-13-22(18)27/h2-13,16H,14-15H2,1H3 |
InChI 键 |
NWCPHIHKFFVVGG-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31)N4C(=O)C5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5-{(Z)-[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11644135.png)
![N-(3,4-dimethylphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11644140.png)
![11-(4-methoxyphenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11644147.png)
![4-{(E)-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B11644149.png)
![N-[(2Z)-2-{[(2-bromophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine](/img/structure/B11644155.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11644160.png)
![8-(Tert-butyl)-1-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11644161.png)
![1-[(2,4-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol](/img/structure/B11644167.png)

![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11644195.png)

![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B11644205.png)


